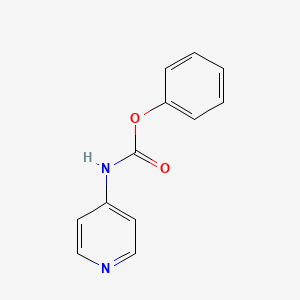

Carbamic acid, 4-pyridinyl-, phenyl ester

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Phenyl-thiocarbamic acid-O-pyridin-4-ylmethyl ester, a compound related to Carbamic acid, 4-pyridinyl-, phenyl ester, has been synthesized and studied extensively. Research indicates that this compound can serve as a multidentate organic ligand due to the negative charges on sulfur, oxygen, and the nitrogen atom from the pyridine ring. This property is crucial for its potential applications in coordination chemistry and material science. Density Functional Theory (DFT) calculations have validated its structure and provided insights into its atomic charge distributions and thermodynamic properties (Jian et al., 2006).

Catalysis and Synthesis Processes

In the field of industrial chemistry, carbamic acid esters (carbamates) like Carbamic acid, 4-pyridinyl-, phenyl ester are synthesized through processes such as alkoxycarbonylation, which involves reacting diamines with dialkyl carbonates. This process yields carbamates efficiently and is crucial in the synthesis of chemicals like tolylenediisocyanate, highlighting the compound's role in the chemical industry (Aso & Baba, 2003).

Chemical Analysis and Structural Characterization

The compound has been used in the chemical analysis and structural characterization of various substances. For instance, X-ray powder diffraction data for related compounds are crucial in understanding the crystal structure and purity of substances in pharmaceutical research, as seen in studies involving anticoagulant synthesis (Wang et al., 2017).

Computational Chemistry

The compound's derivatives have been a subject of computational chemistry studies. Density Functional Theory (DFT) is often used to determine the most stable structure of derivatives, offering insights into energy changes and stability, which is vital for designing and synthesizing new chemical entities with desired properties (Sinaga & Nugraha, 2021).

Propiedades

IUPAC Name |

phenyl N-pyridin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYPRKQJWDKLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943243 | |

| Record name | Phenyl pyridin-4(1H)-ylidenecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, 4-pyridinyl-, phenyl ester | |

CAS RN |

20951-01-3 | |

| Record name | Carbamic acid, N-4-pyridinyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20951-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, 4-pyridinyl-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020951013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl pyridin-4(1H)-ylidenecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

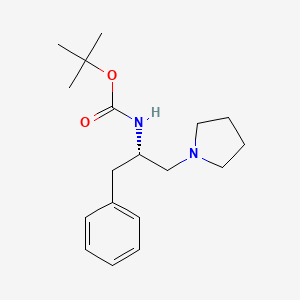

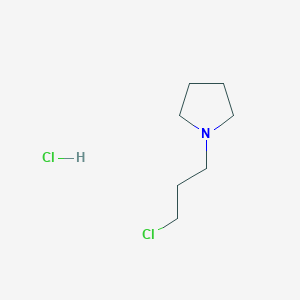

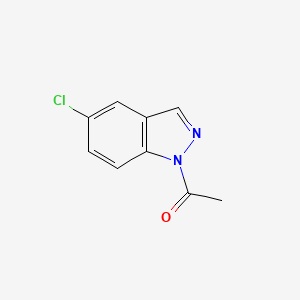

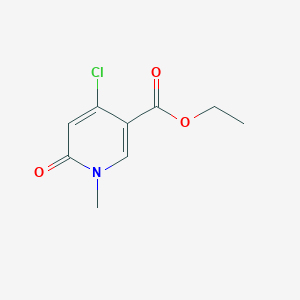

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)